Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
CAS No.:
Cat. No.: VC20439856
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O3 |
|---|---|
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O3/c1-8-5-6-10(9(2)7-8)13(3)11(16-13)12(14)15-4/h5-7,11H,1-4H3 |
| Standard InChI Key | PSMNVBXMHYMPKY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
Methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate features a central oxirane ring substituted with a methyl ester group at position 2 and a 2,4-dimethylphenyl group at position 3. The stereochemistry of the epoxide ring influences its reactivity, as the strained three-membered ring is prone to nucleophilic attack. Key structural identifiers include:
-
IUPAC Name: methyl 3-(2,4-dimethylphenyl)-3-methyloxirane-2-carboxylate
-
Canonical SMILES: CC1=CC(=C(C=C1)C2(C(O2)C(=O)OC)C)C
-
InChIKey: PSMNVBXMHYMPKY-UHFFFAOYSA-N
The 2,4-dimethylphenyl group introduces steric hindrance, which may modulate the compound’s solubility and stability.
Physicochemical Properties
While experimental data on melting/boiling points and solubility remain limited, computational predictions based on molecular weight (220.26 g/mol) and functional groups suggest moderate polarity. Comparative analysis with structurally similar epoxides, such as methyl 3,3-dimethyloxetane-2-carboxylate (C₇H₁₂O₃) , indicates that the aromatic substituent in this compound likely enhances thermal stability.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | |
| Molecular Weight | 220.26 g/mol | |
| XLogP3 (Predicted) | ~2.8 (estimated) | – |
| Hydrogen Bond Donors/Acceptors | 0/3 |
Synthesis and Reaction Pathways
Comparative Analysis with Analogous Compounds
Analytical Characterization
Spectroscopic Data
-
Mass Spectrometry: Predicted molecular ion peak at m/z 220.26 ([M]⁺).
-
NMR: The ¹H NMR spectrum would show signals for aromatic protons (δ 6.5–7.2 ppm), methyl groups (δ 1.2–2.5 ppm), and epoxide protons (δ 3.0–4.0 ppm).
Table 2: Predicted NMR Shifts
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (2,4-dimethyl) | 6.8–7.1 |
| Epoxide CH | 3.5–4.0 |
| Methyl (COOCH₃) | 3.7 (s) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume